Benzo[b]thiophene-4-acetyl chloride
Description
Benzo[b]thiophene-4-acetyl chloride is a sulfur-containing heterocyclic compound derived from benzo[b]thiophene, featuring an acetyl chloride functional group at the 4-position of the fused aromatic ring. These derivatives are valued in pharmaceutical and material sciences due to their electron-rich aromatic systems and versatile substitution patterns, which enable tailored reactivity and functionalization . The acetyl chloride moiety enhances electrophilicity, making it a critical intermediate for amide or ester formation in drug discovery and polymer chemistry.
Properties
CAS No. |
98994-31-1 |
|---|---|
Molecular Formula |
C10H7ClOS |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yl)acetyl chloride |
InChI |
InChI=1S/C10H7ClOS/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2 |
InChI Key |
BDYPPWZVYZVDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-4-acetyl chloride typically involves the acylation of benzo[b]thiophene. One common method is the Friedel-Crafts acylation, where benzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-4-acetyl chloride undergoes various chemical reactions, including:
Substitution: The acetyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Amines, alcohols, under basic or neutral conditions.
Major Products:
Oxidation: Benzo[b]thiophene-4-acetic acid.
Reduction: Benzo[b]thiophene-4-ethyl alcohol.
Substitution: Benzo[b]thiophene-4-amides, benzo[b]thiophene-4-esters.
Scientific Research Applications
Benzo[b]thiophene-4-acetyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-4-acetyl chloride is primarily based on its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles, leading to the formation of various derivatives. In biological systems, these derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key distinctions between Benzo[b]thiophene-4-acetyl chloride and analogous compounds:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Insights:
- Reactivity : this compound’s reactivity is driven by the electron-withdrawing thiophene ring and the acyl chloride group, making it more electrophilic than 4-Methoxyphenylacetyl chloride, where the methoxy group donates electrons .
- Synthesis : Unlike simpler aryl acetyl chlorides (e.g., 4-Methoxyphenylacetyl chloride), benzo[b]thiophene derivatives often require multi-step syntheses. The aryne-based method in enables efficient construction of substituted benzo[b]thiophenes, which can be further functionalized to introduce the acetyl chloride group .
- Applications: this compound’s fused aromatic system offers advantages in drug design (e.g., kinase inhibitors) compared to non-fused analogs. In contrast, Benzo[b]naphtho[2,3-d]thiophene’s extended conjugation suits optoelectronic applications .
Research Findings and Methodological Insights
- Synthetic Flexibility : The one-step aryne reaction () demonstrates high functional group tolerance, enabling C2 and C3 substitutions on benzo[b]thiophene. This method could theoretically be adapted to synthesize 4-acetyl chloride derivatives by selecting appropriate precursors .
- Stability Considerations: Acyl chlorides like this compound are moisture-sensitive, requiring anhydrous handling—a trait shared with 4-Methoxyphenylacetyl chloride but less critical for non-acylated derivatives like benzo[b]naphtho[2,3-d]thiophene .
Biological Activity
Benzo[b]thiophene-4-acetyl chloride is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a fused benzothiophene moiety with an acetyl chloride group at the 4-position. Its molecular formula is , with a molecular weight of approximately 210.68 g/mol. This specific substitution pattern enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Biological Activity Overview
The biological activities of benzo[b]thiophene derivatives have been extensively studied, revealing various pharmacological properties:
- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial effects against Gram-positive bacteria and fungi. For example, compounds with methyl alcohol substitutions showed better activity against Bacillus cereus and Candida albicans with minimum inhibitory concentrations (MIC) of 128 µg/mL .
- Cytotoxicity : Research indicates that benzo[b]thiophene derivatives can demonstrate broad cytotoxicity against several cancer cell lines. One study reported IC50 values ranging from 0.07 to 0.19 µM for specific derivatives against seven cancer cell lines, indicating potent anticancer properties .
- Cholinesterase Inhibition : Recent studies have highlighted the potential of benzothiophene-chalcone hybrids as cholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. The most active compounds exhibited IC50 values comparable to standard inhibitors .
1. Antimicrobial Studies
A study synthesized several 3-halobenzo[b]thiophene derivatives and evaluated their antimicrobial activities using broth microdilution methods. The results indicated that specific substitutions significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria and fungi.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 19 | 128 | Against B. cereus |
| Compound 25 | 256 | Against S. aureus |
The findings suggest that modifications at the second position of the benzothiophene ring can improve biological activity .
2. Cytotoxicity Evaluation
In vitro tests on various cancer cell lines revealed that certain benzo[b]thiophene derivatives exhibit significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 0.07 |
| A549 (Lung Cancer) | 0.19 |
| HCT-116 (Colon Cancer) | 0.15 |
These results indicate that benzo[b]thiophene derivatives can effectively inhibit tumor growth through mechanisms such as tubulin polymerization inhibition .
3. Cholinesterase Inhibition Studies
The synthesis of benzothiophene-chalcone hybrids has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound 5f | 62.10 | - |
| Compound 5h | - | 24.35 |
These compounds demonstrated effective inhibition comparable to known cholinesterase inhibitors like galantamine, suggesting their potential therapeutic applications in treating Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy : A case study highlighted the effectiveness of a specific benzo[b]thiophene derivative against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for new antimicrobial agents.
- Cancer Treatment : Another case involved a derivative demonstrating significant cytotoxicity in preclinical models, leading to further investigations into its mechanism of action and potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
